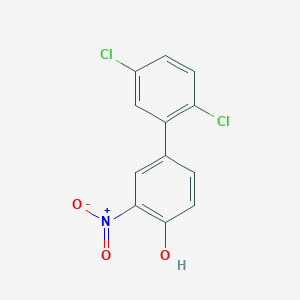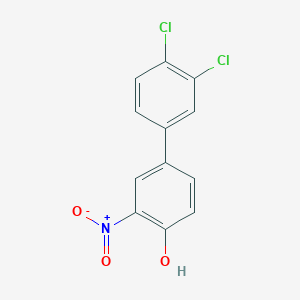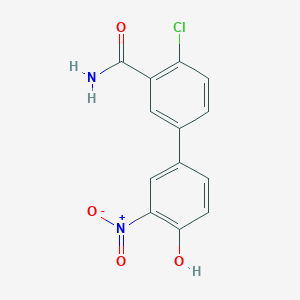
4-(2-Chloro-4-ethoxyphenyl)-2-nitrophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Chloro-4-ethoxyphenyl)-2-nitrophenol, 95% (4-CEPN) is a chemical compound with a wide range of applications in the scientific research field. It is a colorless to pale yellow liquid that is used as a reagent in various organic synthesis and analytical processes. It is also used in the production of pharmaceuticals, cosmetics, and other products. 4-CEPN has a wide range of applications in the scientific research field due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
4-(2-Chloro-4-ethoxyphenyl)-2-nitrophenol, 95% has a wide range of applications in the scientific research field. It is used as a reagent in various organic synthesis and analytical processes. It is also used in the production of pharmaceuticals, cosmetics, and other products. In addition, 4-(2-Chloro-4-ethoxyphenyl)-2-nitrophenol, 95% is used as a catalyst in the synthesis of various organic compounds. It is also used in the separation and purification of proteins, peptides, and other biomolecules.
Wirkmechanismus
4-(2-Chloro-4-ethoxyphenyl)-2-nitrophenol, 95% is a highly reactive compound that is used as a catalyst in the synthesis of various organic compounds. It acts as a nucleophile, which means it reacts with electron-rich molecules to form new compounds. It also acts as a Lewis acid, which means it can act as an electron acceptor in a reaction.
Biochemical and Physiological Effects
4-(2-Chloro-4-ethoxyphenyl)-2-nitrophenol, 95% is a highly reactive compound that can interact with other molecules in the body. It has been shown to interact with proteins, peptides, and other biomolecules. In addition, 4-(2-Chloro-4-ethoxyphenyl)-2-nitrophenol, 95% has been shown to interact with enzymes, hormones, and other molecules that are involved in various biochemical and physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2-Chloro-4-ethoxyphenyl)-2-nitrophenol, 95% has several advantages for lab experiments. It is a highly reactive compound that can be used as a catalyst in the synthesis of various organic compounds. It is also relatively inexpensive and easy to obtain. However, 4-(2-Chloro-4-ethoxyphenyl)-2-nitrophenol, 95% can be toxic in high concentrations and should be handled with care.
Zukünftige Richtungen
There are a number of potential future directions for 4-(2-Chloro-4-ethoxyphenyl)-2-nitrophenol, 95% research. One potential direction is to investigate the effects of 4-(2-Chloro-4-ethoxyphenyl)-2-nitrophenol, 95% on different biological systems. For example, researchers could study the effects of 4-(2-Chloro-4-ethoxyphenyl)-2-nitrophenol, 95% on protein and peptide synthesis, enzyme activity, and other biochemical and physiological processes. Additionally, researchers could investigate the potential applications of 4-(2-Chloro-4-ethoxyphenyl)-2-nitrophenol, 95% in the production of pharmaceuticals, cosmetics, and other products. Finally, researchers could investigate the potential toxicity of 4-(2-Chloro-4-ethoxyphenyl)-2-nitrophenol, 95% and develop methods to reduce its toxicity.
Synthesemethoden
The synthesis of 4-(2-Chloro-4-ethoxyphenyl)-2-nitrophenol, 95% can be achieved through a multi-step process. The first step involves the reaction of 2-chloro-4-ethoxyphenol with nitric acid to form 4-(2-Chloro-4-ethoxyphenyl)-2-nitrophenol, 95%. This reaction is carried out in an inert atmosphere at a temperature of 80-90°C. The second step involves the purification of the product by recrystallization, distillation, or chromatography. The product can then be further purified by recrystallization or distillation.
Eigenschaften
IUPAC Name |
4-(2-chloro-4-ethoxyphenyl)-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4/c1-2-20-10-4-5-11(12(15)8-10)9-3-6-14(17)13(7-9)16(18)19/h3-8,17H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKKHRMQFXVZMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686322 |
Source


|
| Record name | 2'-Chloro-4'-ethoxy-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloro-4-ethoxyphenyl)-2-nitrophenol | |
CAS RN |
1261946-37-5 |
Source


|
| Record name | 2'-Chloro-4'-ethoxy-3-nitro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-nitrophenol, 95%](/img/structure/B6382962.png)




![4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-nitrophenol, 95%](/img/structure/B6382998.png)
